7-Tetradecyne

Catalog No.
S1892512
CAS No.
35216-11-6
M.F
C14H26
M. Wt
194.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Tetradecyne

CAS Number

35216-11-6

Product Name

7-Tetradecyne

IUPAC Name

tetradec-7-yne

Molecular Formula

C14H26

Molecular Weight

194.36 g/mol

InChI

InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-12H2,1-2H3

InChI Key

AFNWSIIBAYUTTL-UHFFFAOYSA-N

SMILES

CCCCCCC#CCCCCCC

Canonical SMILES

CCCCCCC#CCCCCCC

7-Tetradecene is an unsaturated aliphatic hydrocarbon with the molecular formula C14H28C_{14}H_{28}. It is categorized as an alkene, specifically a long-chain fatty alkene, and is known for its linear structure featuring a double bond located at the seventh carbon from one end. The compound exists in various isomeric forms, including the trans and cis configurations, with the trans form being the most commonly referenced in chemical literature. The IUPAC name for 7-tetradecene is (E)-7-tetradecene, indicating the configuration of the double bond. Its CAS Registry Number is 41446-63-3, and it has a molecular weight of approximately 196.372 g/mol .

  • Organic Synthesis

    Due to its structure with a terminal alkyne functional group, 7-Tetradecyne could potentially be used as a building block in organic synthesis. Alkyne groups can participate in various reactions, such as click chemistry for the creation of complex molecules.

  • Material Science

    Long-chain alkynes like 7-Tetradecyne possess interesting properties for material science applications. They can self-assemble into ordered structures due to van der Waals forces between the long hydrocarbon chains. This ability to form ordered structures could be useful in the development of new materials with specific functionalities.

  • Biological Studies

    While there is no current research specifically referencing 7-Tetradecyne, long-chain alkynes can be modified with functional groups to target specific biological processes. For instance, alkyne-tagged probes can be used for studying cellular uptake and localization of molecules within cells [].

, primarily due to its unsaturation:

  • Hydroformylation: This reaction involves the addition of carbon monoxide and hydrogen to form aldehydes. Kinetic studies have shown that hydroformylation using rhodium-based catalysts can be optimized by varying temperature and pressure conditions .
  • Oxidation: 7-Tetradecene can react with hydroxyl radicals in gas-phase reactions, which are significant for understanding its atmospheric chemistry. The rate constants for these reactions increase with the carbon chain length, indicating a trend in reactivity among similar alkenes .
  • Polymerization: As with many alkenes, 7-tetradecene can undergo polymerization reactions to form larger molecular structures, which are useful in various industrial applications.

Several methods exist for synthesizing 7-tetradecene:

  • Metathesis Reactions: This method involves the exchange of alkyl groups between alkenes using metal catalysts. It allows for the production of 7-tetradecene from shorter-chain alkenes through selective metathesis .
  • Decarboxylation of Fatty Acids: Long-chain fatty acids can be decarboxylated to yield corresponding alkenes. For example, palmitic acid (C16) can be converted into 7-tetradecene through this process.
  • Elimination Reactions: Alkyl halides or alcohols can undergo elimination reactions to produce 7-tetradecene when treated with strong bases.

7-Tetradecene has several applications across different industries:

  • Chemical Intermediate: It serves as a precursor for various chemical syntheses, including surfactants and lubricants.
  • Polymer Production: Its polymerization leads to materials used in plastics and coatings.
  • Flavoring and Fragrance Industry: Due to its pleasant odor profile, it may be utilized in flavoring agents or fragrances.

Studies on the interactions of 7-tetradecene with other compounds reveal insights into its reactivity and potential applications:

  • Reactivity with Hydroxyl Radicals: Research indicates that 7-tetradecene reacts with hydroxyl radicals, which is significant for understanding its fate in atmospheric chemistry .
  • Catalytic Reactions: Interaction studies involving rhodium catalysts have shown that 7-tetradecene can effectively participate in hydroformylation reactions under optimized conditions .

Similar compounds to 7-tetradecene include:

  • 1-Tetradecene: A linear alkene with a double bond at the first carbon. It has different reactivity patterns compared to 7-tetradecene due to the position of the double bond.
  • cis-7-Tetradecene: An isomer of 7-tetradecene that differs in the spatial arrangement of hydrogen atoms around the double bond.
  • trans-9-Octadecene: Another long-chain alkene that showcases different physical properties and reactivity due to its longer carbon chain.

Comparison Table

CompoundMolecular FormulaDouble Bond PositionUnique Characteristics
7-TetradeceneC14H287Commonly used in hydroformylation
1-TetradeceneC14H281More reactive towards electrophilic addition
cis-7-TetradeceneC14H287Different physical properties than trans
trans-9-OctadeceneC18H369Longer chain; used in different applications

The uniqueness of 7-tetradecene lies in its specific position of unsaturation and its resultant reactivity profile, making it suitable for targeted chemical transformations not typically associated with other similar compounds.

7-Tetradecyne exhibits characteristic thermochemical properties consistent with its classification as a medium-chain alkyne hydrocarbon. The compound demonstrates a boiling point of 255.4 ± 8.0°C at standard atmospheric pressure [1], which is notably higher than corresponding alkenes and alkanes due to the presence of the carbon-carbon triple bond. Under reduced pressure conditions, the boiling point decreases significantly to 144°C at 30 mmHg [2], indicating typical inverse pressure-temperature relationship behavior.

PropertyValueReference
Boiling Point (1 atm)255.4 ± 8.0°C [1]
Boiling Point (30 mmHg)144°C [2]
Flash Point102.2 ± 12.6°C [1]
Density at 20°C0.79 g/mL [2] [1]
Refractive Index (nD20)1.44-1.447 [2] [1]

The thermochemical stability of 7-tetradecyne is evidenced by its stable behavior under normal ambient conditions [2], with no reported decomposition at temperatures below its boiling point. The compound exhibits a flash point of 102.2 ± 12.6°C [1], classifying it as a combustible liquid that requires appropriate safety precautions during handling and storage.

Vapor pressure measurements indicate extremely low volatility at ambient temperature, with values of 0.0 ± 0.2 mmHg at 25°C [1]. This low vapor pressure is characteristic of longer-chain hydrocarbons and contributes to the compound's stability in atmospheric conditions. The heat of vaporization is estimated to be approximately 50-60 kJ/mol based on structural analogies with other C14 hydrocarbons, while the heat of combustion is estimated at 9000-9500 kJ/mol following typical hydrocarbon combustion patterns.

Phase transition behavior demonstrates that 7-tetradecyne exists as a colorless to almost colorless clear liquid at 20°C [2], with no reported solid-liquid phase transition data available in the current literature. The compound's specific gravity of 0.79 at 20°C [2] indicates it is less dense than water, which is consistent with hydrocarbon characteristics.

Solubility Parameters in Organic Media

7-Tetradecyne displays characteristic hydrophobic behavior with complete insolubility in water [3] [2], exhibiting solubility levels below 0.001 g/L. This insolubility results from the compound's non-polar nature and extensive hydrocarbon chain, which prevents favorable interactions with polar water molecules.

Solvent ClassSolubilityNotes
WaterInsoluble (<0.001 g/L) [3] [2]
Aliphatic HydrocarbonsHighly solubleExcellent compatibility
Aromatic HydrocarbonsHighly solubleGood solubility in benzene, toluene
Polar Protic SolventsSlightly solubleLimited in alcohols
Polar Aprotic SolventsModerately solubleSome solubility in acetone

The compound demonstrates excellent solubility in common organic solvents of low polarity [3] [4], particularly showing high compatibility with aliphatic hydrocarbons such as hexane and cyclohexane. Aromatic solvents including benzene and toluene also provide excellent solvation due to favorable van der Waals interactions and similar polarizability characteristics.

Partition coefficient measurements reveal a LogP (octanol/water) value ranging from 6.025 to 6.77 [5] [6], indicating extremely high lipophilicity and strong preference for non-polar environments. This high partition coefficient reflects the compound's tendency to concentrate in lipid phases and organic solvents rather than aqueous media.

Hansen Solubility Parameters for 7-tetradecyne are estimated as follows: dispersive component (δD) ≈ 16.0 MPa^0.5, polar component (δP) ≈ 0.0 MPa^0.5, and hydrogen bonding component (δH) ≈ 0.0 MPa^0.5, yielding a total Hansen parameter (δT) ≈ 16.0 MPa^0.5. These values indicate predominantly dispersive interactions with minimal polar or hydrogen bonding character, consistent with the alkyne's hydrocarbon nature.

The Topological Polar Surface Area (TPSA) of 0.00 Ų [5] confirms the complete absence of polar surface character, while the XLogP value of 6.60 [5] and Atomic LogP (AlogP) of 4.93 [5] further support the compound's highly lipophilic character and preference for non-polar media.

Surface Tension and Interfacial Phenomena

7-Tetradecyne exhibits surface tension characteristics typical of medium-chain hydrocarbon compounds. Based on structural analogies with similar C14 hydrocarbons [7], the surface tension is estimated at 23-27 mN/m at 20°C, with a temperature coefficient of approximately -0.08 to -0.12 mN/m·K, indicating decreasing surface tension with increasing temperature.

PropertyValueNotes
Surface Tension (20°C)23-27 mN/mEstimated from C14 analogues
Interfacial Tension with Water45-55 mN/mHigh due to immiscibility
Contact Angle on Glass15-25°Low wetting behavior
Critical Surface Tension20-25 mN/mModerate surface activity

Interfacial tension with water is estimated at 45-55 mN/m at 20°C, reflecting the significant energetic penalty associated with creating a hydrocarbon-water interface. This high interfacial tension contributes to the compound's poor emulsification properties and confirms its hydrophobic character.

Contact angle measurements on glass surfaces are estimated at 15-25°, indicating limited wetting behavior on polar substrates. On polytetrafluoroethylene (PTFE) surfaces, contact angles decrease to 5-15° due to better compatibility between the hydrocarbon and fluorocarbon phases.

The molecular cross-sectional area is estimated at 20-25 Ų based on the linear geometry imposed by the triple bond, while the interfacial area per molecule at interfaces is estimated at 25-30 Ų. These values reflect the compound's ability to orient at interfaces with the hydrocarbon chain extended into the non-polar phase.

Adsorption behavior is dominated by physisorption through van der Waals forces, with no significant chemisorption observed under normal conditions. The compound demonstrates poor emulsifying properties due to the absence of amphiphilic character, making it unsuitable as a surfactant or emulsification agent.

XLogP3

6.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard]

Pictograms

Health Hazard

Health Hazard

Other CAS

35216-11-6

Wikipedia

7-Tetradecyne

Dates

Last modified: 08-16-2023
Zhang et al. A directive Ni catalyst overrides conventional site selectivity in pyridine C-H alkenylation. Nature Chemistry, DOI: 10.1038/s41557-021-00792-1, published online 11 October 2021

Explore Compound Types